Product packaging for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate(Cat. No.:CAS No. 898757-81-8)

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate

Cat. No.: B1325972
CAS No.: 898757-81-8
M. Wt: 320.4 g/mol
InChI Key: LPZAIGQJVFNORY-UHFFFAOYSA-N
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Description

Contextualization within the Ester, Ketone, and Ether Compound Classes

Organic compounds are classified based on their functional groups, which dictate their physical and chemical properties. study.com Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a noteworthy molecule as it belongs to three significant classes of organic compounds: esters, ketones, and ethers.

Ester: The presence of the ethyl hexanoate (B1226103) moiety (-COOCH2CH3) categorizes it as an ester. Esters are derived from carboxylic acids and are known for their characteristic odors and roles as solvents and synthetic intermediates. britannica.com The ester group in this molecule is formed from a long-chain carboxylic acid.

Ketone: The molecule features a carbonyl group (C=O) bonded to two carbon atoms within the hexanoate chain, which is the defining feature of a ketone. unizin.orglibretexts.org Specifically, it is an aryl ketone, as the carbonyl carbon is attached to a phenyl ring. fiveable.me

Ether: The pentyloxy group (-OC5H11) attached to the phenyl ring signifies an ether linkage (R-O-R'). study.com This functional group consists of an oxygen atom connected to two alkyl or aryl groups.

Distinctive Structural Features and Reactive Functional Groups

The structure of this compound is characterized by a combination of aliphatic and aromatic components, with each functional group representing a potential site for chemical reactions.

Ethyl Ester Group: This group is susceptible to hydrolysis, which would yield the corresponding carboxylic acid and ethanol (B145695). It can also undergo transesterification, where the ethyl group is exchanged with another alcohol moiety. britannica.com

Ketone Carbonyl Group: The carbonyl group is a site of nucleophilic attack. It can be reduced to a secondary alcohol through reactions like catalytic hydrogenation. fiveable.me Its position adjacent to the aromatic ring makes it an aryl ketone, a common structural motif. nih.gov

Aryl Group (Phenyl Ring): The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, allowing for further functionalization of the molecule. fiveable.me

Pentyloxy Ether Group: The ether linkage is generally stable but can be cleaved under harsh reaction conditions. The long alkyl chain of the pentyloxy group contributes to the molecule's lipophilicity.

Hexanoate Chain: The six-carbon chain provides a flexible backbone to the molecule.

Significance of Long-Chain Esters and Aryl Ketones in Chemical Research

The structural components of this compound, namely the long-chain ester and the aryl ketone, are of considerable importance in various areas of chemical research and industry.

Long-Chain Esters are valued for their diverse applications:

They are used as plasticizers, solvents, and lubricants due to properties like low volatility and good thermal stability. srce.hr

Many are found in nature as waxes, fats, and oils. britannica.com

In organic synthesis, they serve as versatile building blocks for more complex molecules. researchgate.netchemimpex.com The esterification of long-chain acids and alcohols is a fundamental reaction in their synthesis. acs.orgresearchgate.net

Aryl Ketones are ubiquitous structural motifs in chemistry:

They are crucial intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. fiveable.me

This structural unit is present in numerous natural products and biologically active compounds. nih.gov

The synthesis of aryl ketones can be achieved through various methods, including Friedel-Crafts acylation and cross-coupling reactions. organic-chemistry.orgresearchgate.net

Emerging Research Interests in Analogous Pentyloxyphenyl Derivatives

Research into molecules containing substituted phenyl rings, such as the pentyloxyphenyl group, is an active area of investigation. The functionalization of the phenyl ring can lead to compounds with novel biological activities and material properties. For instance, various benzoxazole derivatives with substituted phenyl groups have been synthesized and evaluated for their antiproliferative and antibacterial activities, highlighting the potential of such scaffolds in medicinal chemistry. mdpi.com The exploration of derivatives of this compound and analogous pentyloxyphenyl compounds could uncover new applications in fields ranging from materials science to drug discovery.

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H28O4 B1325972 Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate CAS No. 898757-81-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-oxo-6-(4-pentoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-3-5-8-15-23-17-13-11-16(12-14-17)18(20)9-6-7-10-19(21)22-4-2/h11-14H,3-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZAIGQJVFNORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645794
Record name Ethyl 6-oxo-6-[4-(pentyloxy)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-81-8
Record name Ethyl 6-oxo-6-[4-(pentyloxy)phenyl]hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Ethyl 6 Oxo 6 4 Pentyloxyphenyl Hexanoate

Retrosynthetic Analysis of the Compound Architecture

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, which in turn are related to commercially available starting materials.

A primary and logical disconnection point in the target molecule is the ester linkage. amazonaws.comslideshare.net This C-O bond can be disconnected to reveal a carboxylic acid and an alcohol. This approach simplifies the molecule into two key fragments. vaia.com

The disconnection of the ethyl hexanoate (B1226103) ester leads to the following synthons:

An acyl cation synthon derived from the hexanoate portion.

An ethoxide anion synthon.

The corresponding synthetic equivalents for these synthons would be a reactive derivative of 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid (such as an acyl chloride or anhydride) and ethanol (B145695), respectively.

The ketone carbonyl group presents another strategic site for disconnection. A common strategy for disconnecting ketones is to break the carbon-carbon bond adjacent to the carbonyl group. This approach often leads to synthons that can be formed through well-established carbon-carbon bond-forming reactions.

For ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, a disconnection of the C-C bond alpha to the ketone could lead to an acyl synthon and an alkyl synthon. This suggests a Friedel-Crafts acylation reaction as a potential synthetic step in the forward synthesis, where an appropriate acyl halide or anhydride (B1165640) reacts with the pentyloxybenzene ring.

The pentyloxyphenyl ether group can also be a point of disconnection. The C-O bond of the ether is a common disconnection site, leading back to a phenol (B47542) and an alkyl halide. youtube.com This retrosynthetic step is based on the Williamson ether synthesis. youtube.com

Disconnecting the pentyloxyphenyl ether bond suggests the following precursors:

A phenol, specifically a derivative of 4-hydroxyacetophenone.

A pentyl halide, such as 1-bromopentane (B41390).

This approach simplifies the aromatic portion of the target molecule to a more readily available starting material.

Synthetic Pathways for Hexanoate Ester Construction

The formation of the hexanoate ester is a critical step in the synthesis of the target molecule. Various methods can be employed for this transformation.

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This is a common and often straightforward method for ester synthesis.

Acid-catalyzed esterification, also known as the Fischer esterification, is a widely used method for preparing esters from carboxylic acids and alcohols. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. researchgate.netyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.comresearchgate.net

To drive the equilibrium towards the product side, the reaction is often carried out using an excess of the alcohol or by removing the water as it is formed, for instance, by azeotropic distillation. organic-chemistry.org

Table 1: Key Reactions in the Synthesis of this compound

Reaction TypeReactantsProduct
Fischer Esterification6-oxo-6-(4-pentyloxyphenyl)hexanoic acid, EthanolThis compound
Friedel-Crafts AcylationPentyloxybenzene, Adipoyl chloride monoethyl esterThis compound
Williamson Ether Synthesis4-Hydroxyphenacyl ethyl hexanoate, 1-BromopentaneThis compound

Direct Esterification Techniques for Ethyl Hexanoates

Enzymatic Esterification Processes

Enzymatic esterification represents a green and highly selective approach for the formation of the ethyl ester group in this compound. Lipases are the most commonly employed enzymes for this transformation due to their stability in organic solvents and their ability to catalyze esterification under mild conditions.

The synthesis of the ethyl ester would typically involve the reaction of the corresponding carboxylic acid, 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid, with ethanol in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB). The use of immobilized enzymes simplifies product purification and allows for enzyme recycling. Reaction conditions are optimized to drive the equilibrium towards the ester product, often by removing the water formed during the reaction. researchgate.net This can be achieved by using molecular sieves or conducting the reaction under vacuum. mdpi.com

A key advantage of enzymatic methods is their high chemoselectivity. For a precursor molecule containing multiple functional groups, a lipase can selectively catalyze the esterification of the carboxylic acid without affecting other sensitive moieties. For instance, studies on the enzymatic production of 6-O-acylglucose esters demonstrate the high selectivity of lipases for specific hydroxyl groups, a principle that extends to the selective esterification of carboxylic acids in complex molecules. nih.gov

Research into the enzymatic production of related compounds, such as 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme, highlights the potential of biocatalysis in generating key precursors for such syntheses. nih.govresearchgate.net This enzymatic approach avoids the use of hazardous chemical oxidants and can proceed with 100% yield under optimized conditions. nih.govresearchgate.net

Table 1: Comparison of Enzymatic Esterification Parameters

Enzyme Substrates Solvent Key Findings & Conditions
Immobilized Candida antarctica lipase B Fatty acids, Alcohols Anhydrous, nonpolar organic solvents or solvent-free Reaction mechanisms are well-understood; product inhibition can occur. researchgate.net
Lipase Lignin-derived phenolics, Fatty acids tert-Butanol or solvent-free Achieved 74-84% substrate conversion; reaction plateaus after 24 hours. mdpi.com
Immobilized Candida antarctica lipase Glucose, Fatty acids Acetone Selective production of 6-O-acylglucose esters; precipitation of the product drives the reaction to near completion (98%). nih.gov

Transesterification Strategies for Ester Formation

Transesterification offers an alternative route to the ethyl ester of 6-oxo-6-(4-pentyloxyphenyl)hexanoate, typically starting from a different ester, such as a methyl or benzyl (B1604629) ester. This method is particularly useful if the precursor carboxylic acid is unstable or if a different ester is more readily available or easier to purify. The reaction involves treating the starting ester with an excess of ethanol in the presence of an acid or base catalyst.

Acid-catalyzed transesterification, using catalysts like sulfuric acid or p-toluenesulfonic acid, proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by ethanol. Base-catalyzed transesterification, using catalysts such as sodium ethoxide, is generally faster but can be complicated by saponification if water is present.

In the context of complex molecules like β-keto esters, transesterification must be conducted under conditions that avoid side reactions. organic-chemistry.org While the target molecule is a γ-keto ester, the principles for synthesizing β-keto esters via transesterification are relevant. These reactions are often carried out under mild conditions to preserve the keto functionality. For example, the synthesis of β-keto esters can be achieved through the reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols, which proceeds through a mixed anhydride intermediate rather than a direct transesterification of a simpler ester. organic-chemistry.org

Advanced Methods for β-Keto Ester Synthesis

Although this compound is a γ-keto ester, the outline requires a discussion of advanced methods for β-keto ester synthesis. These methods are crucial in organic synthesis for creating 1,3-dicarbonyl compounds. organic-chemistry.orgnih.gov

One prominent method involves the acylation of enolates. However, this can suffer from inconsistent yields. nih.gov A more reliable and milder approach utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene equivalent. Its reaction with alcohols, catalyzed by sodium acetate (B1210297) in refluxing tetrahydrofuran (B95107) (THF), produces β-keto esters in nearly quantitative yields, avoiding the harsh conditions and side products associated with older methods. organic-chemistry.org This process is scalable and environmentally friendly. organic-chemistry.org

Another strategy is the reaction of ketones with ethyl chloroformate in the presence of a base. This method provides a direct route to β-keto esters from ketone precursors. nih.gov The choice of base and reaction conditions is critical to achieving high yields and preventing self-condensation of the starting ketone.

More recent developments include asymmetric methods to produce chiral β-keto esters. For example, the dynamic kinetic resolution (DKR) of racemic β-substituted-α-keto esters via Ru(II)-catalyzed asymmetric transfer hydrogenation can provide enantioenriched α-hydroxy-β-amino esters, which are related to β-keto ester structures. nih.gov

Table 2: Selected Advanced Methods for β-Keto Ester Synthesis

Method Reagents Catalyst/Base Key Features
Acetylketene Acylation 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Alcohols Sodium Acetate Mild conditions (refluxing THF), quantitative yields, avoids side products. organic-chemistry.org
Ketone Acylation Ketones, Ethyl Chloroformate Strong Base Direct conversion of ketones to β-keto esters. nih.gov
Carboxylation of Enolates Ketone Enolates, CO or CO₂ sources Transition Metal Catalysts An alternative to acylation, but can be complex. nih.gov

Introduction of the Ketone Functionality

Formation of Aryl Ketones via Acylation Reactions

The introduction of the 6-oxo-6-(4-pentyloxyphenyl) moiety is most classically achieved through a Friedel-Crafts acylation reaction. This involves the reaction of an acylating agent with the pentyloxybenzene ring in the presence of a Lewis acid catalyst.

The typical acylating agent for synthesizing the target molecule would be ethyl 5-(chloroformyl)pentanoate or a related derivative of adipic acid. The reaction with pentyloxybenzene, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), would install the keto-ester chain onto the aromatic ring. organic-chemistry.org The pentyloxy group is an ortho-, para-director, leading to the desired para-substituted product.

Modern variations of the Friedel-Crafts acylation aim to reduce the environmental impact and improve catalyst efficiency. Catalysts such as ytterbium(III) triflate [Yb(OTf)₃] or stable, non-hygroscopic aluminum dodecatungstophosphate (AlPW₁₂O₄₀) have been shown to be effective under milder, solvent-free conditions. organic-chemistry.orgresearchgate.net These catalysts are often easier to handle and can be recycled. researchgate.net

Table 3: Catalysts for Friedel-Crafts Acylation

Catalyst Acylating Agent Conditions Advantages
Aluminum Chloride (AlCl₃) Acyl Chlorides, Anhydrides Traditional, often requires stoichiometric amounts Well-established, effective for many substrates. researchgate.net
Ytterbium(III) triflate [Yb(OTf)₃] Carboxylic Acids Solvent-free Catalytic amounts, mild conditions. researchgate.net
Aluminum dodecatungstophosphate (AlPW₁₂O₄₀) Carboxylic Acids, Anhydrides Solvent-free, mild Stable, non-hygroscopic, reusable. organic-chemistry.org

C-C Bond Cleavage Methodologies for Ketone Synthesis

While less conventional for this specific target, the formation of ketones via C-C bond cleavage represents a powerful and modern synthetic strategy. These methods often involve radical intermediates and can be initiated by photocatalysis or transition metals.

One innovative approach is the visible light-induced C-C bond cleavage of specific substrates in the presence of molecular oxygen. nih.gov This catalyst-free method generates a charge transfer state that reacts with oxygen to produce singlet oxygen, which promotes the cleavage of a C-C bond to yield an aryl ketone. nih.gov This offers a green, mild, and additive-free pathway. nih.gov

Another strategy involves the transition-metal-catalyzed reaction of ketone-derived oxime esters with alkenols. This process achieves a multi-carbon homologation of aryl ketones via a Heck-type cross-coupling, where the Ar-C(O) bond is cleaved and reformed. nih.gov Similarly, acyl radicals generated from the C-C bond cleavage of acyl oxime esters can be used in various addition reactions to construct ketone-containing molecules. mdpi.com The cleavage of unstrained ketones to form amides via a copper-catalyzed aerobic oxidative process also demonstrates the feasibility of C-C bond scission in ketone synthesis. researchgate.net

These methods, while not the most direct route to this compound, showcase advanced synthetic disconnections where a ketone is formed through the cleavage, rather than the formation, of a carbon-carbon bond.

Ketonization Reactions from Ester and Alcohol Precursors

Ketonization reactions provide a direct route to ketones from carboxylic acids or their esters, typically at high temperatures over a metal oxide catalyst. The cross-ketonization of two different esters can be used to synthesize unsymmetrical ketones.

To form the aryl ketone portion of the target molecule, a mixture of an ethyl ester of a long-chain aliphatic acid (like ethyl heptanoate) and an aromatic ester (like ethyl benzoate) could be passed over a catalyst such as manganese dioxide supported on alumina (B75360) (MnO₂/Al₂O₃). researchgate.net Studies on this type of reaction have shown that high yields of the cross-ketonization product, an aralkyl ketone, can be achieved. For example, the reaction of ethyl heptanoate (B1214049) and ethyl benzoate (B1203000) yields 1-phenyl-1-heptanone at 698 K. researchgate.net This general principle could be adapted by using ethyl adipate (B1204190) and an ester of 4-pentyloxybenzoic acid.

This high-temperature, gas-phase reaction is often more suitable for industrial-scale synthesis than for fine chemical preparation in a laboratory setting. The main challenge is controlling the selectivity to favor the desired cross-product over the two possible symmetrical self-condensation products. researchgate.net

Synthesis of Specific Oxo-Hexanoate Intermediates

The oxo-hexanoate core is a critical building block. Its synthesis can be approached through several methods, including the activation of a dicarboxylic acid monoester or the oxidative cleavage of a cyclic precursor.

Ethyl 6-chloro-6-oxohexanoate is a valuable intermediate, as the acyl chloride provides a reactive handle for subsequent coupling reactions, such as Friedel-Crafts acylation.

A common laboratory and industrial method for the preparation of acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂). In this case, monoethyl adipate is treated with an excess of thionyl chloride, often in an inert solvent. The reaction proceeds to form the desired acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. google.com

An alternative approach involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, as the chlorinating agent. google.comgoogle.com This method presents an alternative to thionyl chloride and can be advantageous in certain contexts. The reaction is typically catalyzed by an organic amine and is carried out in an organic solvent. google.com

Table 1: Comparison of Reagents for Ethyl 6-chloro-6-oxohexanoate Synthesis

ReagentKey FeaturesByproducts
Thionyl Chloride (SOCl₂)Commonly used, effectiveSO₂, HCl (gaseous)
Bis(trichloromethyl) carbonateSolid reagent, alternative to SOCl₂Phosgene (in situ), CO₂

Ozonolysis provides a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. The ozonolytic cleavage of a cyclic alkene, such as cyclohexene (B86901), can be strategically employed to generate a linear six-carbon chain with differentiated termini. orgsyn.org

The reaction involves bubbling ozone through a solution of cyclohexene at low temperature (typically -78°C) in a solvent mixture containing methanol (B129727). orgsyn.org This initially forms a primary ozonide, which rearranges to a more stable secondary ozonide. Subsequent work-up conditions determine the final products. A reductive work-up, for example, with dimethyl sulfide (B99878) (DMS), would yield an aldehyde and a ketone. However, to obtain the desired oxo-ester, specific work-up procedures are employed that lead to the oxidation of one terminus to a carboxylic acid ester and the other to a ketone. This method offers a direct entry to the oxo-hexanoate scaffold from a readily available cyclic precursor. orgsyn.orgyoutube.com

Construction of the 4-Pentyloxyphenyl Moiety

The 4-pentyloxyphenyl group is another key fragment of the target molecule. This alkyl aryl ether can be synthesized through classical or modern catalytic methods.

The Williamson ether synthesis is a long-established and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an Sₙ2 mechanism, involving the nucleophilic attack of an alkoxide ion on an alkyl halide. wikipedia.orgyoutube.com

To construct the 4-pentyloxyphenyl moiety, 4-hydroxyphenone (or a related phenol precursor) would first be deprotonated with a suitable base, such as sodium hydride (NaH) or a strong hydroxide (B78521), to form the corresponding phenoxide. youtube.comkhanacademy.org This phenoxide nucleophile is then reacted with a primary alkyl halide, such as 1-bromopentane or 1-iodopentane. The use of a primary alkyl halide is crucial to favor the Sₙ2 substitution pathway and minimize competing elimination reactions that are more prevalent with secondary and tertiary halides. masterorganicchemistry.comyoutube.com

Table 2: Components for Williamson Ether Synthesis of the 4-Pentyloxyphenyl Moiety

Nucleophile PrecursorBaseElectrophile
4-HydroxyphenoneSodium Hydride (NaH)1-Bromopentane
4-HydroxyphenonePotassium Carbonate (K₂CO₃)1-Iodopentane

While the Williamson synthesis is robust, modern organic synthesis has seen the development of transition metal-catalyzed cross-coupling reactions for C-O bond formation, which can offer milder conditions and broader functional group tolerance. researchgate.netchemrxiv.org

Catalyst systems based on metals like copper (Cu), palladium (Pd), nickel (Ni), and iron (Fe) have been effectively used for the coupling of phenols and aryl halides. researchgate.net For the synthesis of the 4-pentyloxyphenyl moiety, this could involve the coupling of an aryl halide (e.g., 4-bromophenol (B116583) or 4-iodophenol) with pentan-1-ol, or conversely, coupling 4-pentoxyphenol with an aryl halide. These reactions typically require a catalyst, a ligand, and a base. For instance, a copper-catalyzed reaction might employ a copper(I) salt with a specific diamine ligand to facilitate the coupling. chemrxiv.org These methods provide a valuable alternative, particularly for complex substrates where the conditions of the Williamson synthesis might be too harsh. researchgate.netresearchgate.net

Comparative Analysis of Linear vs. Convergent Synthesis Approaches

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined at a late stage. chemistnotes.comwikipedia.orgfiveable.me For this compound, a convergent approach would involve the separate synthesis of the ethyl oxo-hexanoate fragment (e.g., as the acyl chloride) and the 4-pentyloxyphenyl moiety. These two fragments would then be joined in a final step, for instance, through a Friedel-Crafts acylation reaction.

Table 3: Comparison of Synthetic Strategies

StrategyDescriptionAdvantagesDisadvantages
Linear Step-by-step, sequential assembly of the molecule from a single starting material. chemistnotes.comConceptually straightforward to plan.Overall yield decreases significantly with each step. wikipedia.org Inefficient for long sequences.
Convergent Independent synthesis of key fragments followed by their late-stage combination. wikipedia.orgfiveable.meHigher overall yields. chemistnotes.com More efficient and time-saving. chemistnotes.com Allows for flexibility in fragment synthesis. fiveable.meMay require more complex planning to ensure fragment compatibility.

Chemical Transformations and Reaction Pathways of Ethyl 6 Oxo 6 4 Pentyloxyphenyl Hexanoate

Reactivity of the Ethyl Ester Group

The ethyl ester group in Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the modification of the ester functionality to other carboxylic acid derivatives or its reduction to an alcohol.

Hydrolytic Cleavage (Acidic and Basic Conditions)

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-oxo-6-(4-pentyloxyphenyl)hexanoic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process, typically carried out by heating the ester in the presence of an aqueous acid, such as sulfuric acid or hydrochloric acid. To drive the equilibrium towards the products, an excess of water is often used. The reaction proceeds via a nucleophilic acyl substitution mechanism where the carbonyl oxygen is first protonated, activating the carbonyl group towards nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that yields the carboxylate salt of the acid. masterorganicchemistry.com The ester is treated with a stoichiometric amount of a strong base, like sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. Saponification is generally preferred for its irreversibility and often results in higher yields. masterorganicchemistry.com

Table 1: Hypothetical Conditions for Hydrolysis of this compound

ConditionReagentsProduct
Acidic HydrolysisH₂SO₄ (aq), Δ6-oxo-6-(4-pentyloxyphenyl)hexanoic acid
Basic Hydrolysis1. NaOH (aq), Δ 2. H₃O⁺6-oxo-6-(4-pentyloxyphenyl)hexanoic acid

Transesterification and Alcoholysis Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of benzyl (B1604629) alcohol in the presence of an acid catalyst would yield benzyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. Oxometallic species, such as oxotitanium acetylacetonate, have also been shown to be efficient catalysts for transesterification reactions of ethyl esters. nih.gov

Reduction to Corresponding Alcohol Derivatives

The ethyl ester group can be reduced to a primary alcohol, yielding 6-hydroxy-1-(4-pentyloxyphenyl)hexane-1-one. Strong reducing agents are required for this transformation, as esters are less reactive than ketones. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the ester and the ketone. However, under carefully controlled conditions, it is possible to selectively reduce the ester.

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis and transesterification, the ethyl ester can undergo nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orglibretexts.orgyoutube.com For example, reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) would yield the corresponding amide. Reaction with organometallic reagents, such as Grignard reagents, would lead to the formation of tertiary alcohols after a double addition to the ester carbonyl.

Reactions Involving the Ketone Moiety

The ketone group in this compound is a site for nucleophilic addition and reduction reactions. The presence of the electron-donating pentyloxy group on the phenyl ring can slightly modulate the reactivity of the ketone.

Reductions to Secondary Alcohols (Chemoselective and Stereoselective)

The ketone can be reduced to a secondary alcohol, yielding ethyl 6-hydroxy-6-(4-pentyloxyphenyl)hexanoate. This transformation can be achieved with a variety of reducing agents.

Chemoselective Reduction: Since the molecule contains both a ketone and an ester, chemoselective reduction of the ketone is a key consideration. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are often used for the selective reduction of ketones in the presence of esters. This allows for the synthesis of the corresponding secondary alcohol without affecting the ethyl ester group.

Stereoselective Reduction: The reduction of the prochiral ketone in this compound results in the formation of a new stereocenter. The use of chiral reducing agents or catalysts can lead to the stereoselective formation of one enantiomer of the secondary alcohol over the other. This is of significant importance in the synthesis of enantiomerically pure compounds.

Table 2: Hypothetical Reagents for the Reduction of the Ketone in this compound

ReagentExpected ProductSelectivity
NaBH₄Ethyl 6-hydroxy-6-(4-pentyloxyphenyl)hexanoateChemoselective
Chiral borane (B79455) reagent(R)- or (S)-Ethyl 6-hydroxy-6-(4-pentyloxyphenyl)hexanoateStereoselective

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol)

The ketone carbonyl group in this compound is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electron-donating pentyloxy group on the aromatic ring, which can slightly reduce its reactivity compared to unsubstituted benzoyl groups.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the ketone offers a route to tertiary alcohols. A key challenge in this reaction is chemoselectivity, as Grignard reagents can also react with the ethyl ester. Generally, ketones are more reactive towards Grignard reagents than esters. However, the use of excess Grignard reagent can lead to reaction at both sites. Careful control of stoichiometry and reaction conditions, such as low temperatures, can favor the selective addition to the ketone.

Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) and is highly selective for aldehydes and ketones over esters. acs.org The nature of the ylide (stabilized or non-stabilized) will determine the stereochemistry of the resulting alkene. Wittig reagents are known to tolerate a variety of functional groups, including ethers and esters, making this a suitable transformation for this substrate. acs.org

Aldol (B89426) Addition and Condensation: The ketone possesses α-hydrogens on the methylene (B1212753) group of the hexanoate (B1226103) chain, which can be deprotonated to form an enolate. This enolate can then act as a nucleophile in an aldol addition reaction. In the presence of a suitable electrophile, such as another aldehyde or ketone, a new carbon-carbon bond can be formed. Intramolecular aldol condensation is also a possibility, though less likely given the chain length. The regioselectivity of enolate formation is a critical factor in these reactions.

Enolization and α-Substitution Reactions

The ketone functionality allows for the formation of an enol or enolate, which can then undergo substitution at the α-position (the carbon adjacent to the carbonyl group). The regioselectivity of enolate formation is crucial. In this compound, there are two potential sites for deprotonation: the methylene group attached to the aromatic ring and the methylene group within the hexanoate chain. The protons on the methylene group adjacent to the ester are also acidic, but typically less so than those α to the ketone.

Under thermodynamic control (e.g., using a weaker base at higher temperatures), the more substituted enolate is generally favored. Conversely, under kinetic control (e.g., using a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures), the less sterically hindered proton is abstracted, leading to the less substituted enolate. This regioselective enolate formation can be exploited for subsequent α-alkylation, α-halogenation, or other electrophilic substitution reactions.

Oxidative Transformations of the Ketone

The ketone group is generally resistant to oxidation under mild conditions. However, under more forcing conditions or with specific reagents, oxidative cleavage can occur.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide with a Lewis acid. numberanalytics.comlibretexts.org The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. In the case of this compound, the aryl group has a higher migratory aptitude than the alkyl chain. Therefore, the Baeyer-Villiger oxidation is expected to yield an ester where the oxygen atom is inserted between the carbonyl carbon and the pentyloxyphenyl ring.

Table 1: Expected Products of Nucleophilic Addition and Oxidative Transformations
Reaction TypeReagent ExampleExpected Major ProductKey Considerations
Grignard ReactionCH₃MgBrEthyl 6-(4-pentyloxyphenyl)-6-hydroxy-6-methylhexanoateChemoselectivity (ketone vs. ester)
Wittig ReactionPh₃P=CH₂Ethyl 6-(4-pentyloxyphenyl)-6-methylidenehexanoateHigh selectivity for the ketone
Baeyer-Villiger Oxidationm-CPBAEthyl 6-(4-pentyloxyphenoxycarbonyl)pentanoateRegioselectivity based on migratory aptitude

Reactivity and Stability of the Pentyloxyphenyl Ether Linkage

The pentyloxyphenyl group consists of an ether linkage that is generally stable but can undergo cleavage under specific conditions. The aromatic ring itself is also susceptible to electrophilic substitution.

Potential for Ether Cleavage Reactions

Aryl alkyl ethers are known to be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage typically occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp² hybridization of the aromatic carbon. The products of this reaction would be 4-hydroxyphenyl-6-oxo-hexanoic acid ethyl ester (a phenol) and pentyl halide. lookchem.com Cleavage of the ether is unlikely under neutral or basic conditions.

Aromatic Electrophilic Substitution on the Phenyl Ring

The pentyloxy group is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to the lone pairs on the ether oxygen, which can be donated into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate formed during the substitution. The acyl group attached to the ring is a deactivating group and a meta-director.

In this compound, the powerful activating and ortho, para-directing effect of the pentyloxy group is expected to dominate over the deactivating and meta-directing effect of the ketone. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho to the pentyloxy group. Steric hindrance from the pentyloxy group might favor substitution at the less hindered ortho position.

Table 2: Reactivity of the Pentyloxyphenyl Group
Reaction TypeReagent ExampleExpected Major Product(s)Key Considerations
Ether CleavageHBr (excess)Ethyl 6-(4-hydroxyphenyl)-6-oxohexanoate and Pentyl bromideCleavage of the alkyl-oxygen bond
Aromatic NitrationHNO₃/H₂SO₄Ethyl 6-(2-nitro-4-pentyloxyphenyl)-6-oxohexanoateortho, para-directing effect of the pentyloxy group
Friedel-Crafts AcylationCH₃COCl/AlCl₃Ethyl 6-(2-acetyl-4-pentyloxyphenyl)-6-oxohexanoateDominant activating effect of the ether

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity.

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. For instance, as mentioned, the Wittig reaction is highly chemoselective for the ketone over the ester. Similarly, reduction reactions can be tailored to be chemoselective. Sodium borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol without affecting the ester or the aromatic ring. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester.

Regioselectivity: This relates to the preferential reaction at one position over another. Examples include the regioselective formation of enolates under kinetic versus thermodynamic control for α-substitution reactions, and the ortho, para-directing influence of the pentyloxy group in aromatic electrophilic substitution. The outcome of many reactions on this molecule will be a delicate balance between the electronic and steric influences of all constituent parts.

Derivatization Strategies for Structural Modification and Analog Synthesis

The presence of a ketone and an ester group in this compound allows for a variety of derivatization strategies. These modifications can be broadly categorized into reactions targeting the carbonyl group of the ketone, transformations of the ethyl ester, and alterations to the aromatic ring or the pentyloxy side chain. Such structural modifications are instrumental in the exploration of structure-activity relationships for this class of compounds.

The ketone functionality is a primary site for a range of chemical transformations, enabling the synthesis of a diverse array of derivatives.

Reduction to Secondary Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, yielding ethyl 6-hydroxy-6-(4-pentyloxyphenyl)hexanoate. This transformation can be achieved using various reducing agents.

Reaction Reagent Product Anticipated Outcome
ReductionSodium borohydride (NaBH₄) in methanol (B129727) or ethanol (B145695)Ethyl 6-hydroxy-6-(4-pentyloxyphenyl)hexanoateHigh yield conversion to the secondary alcohol.
ReductionLithium aluminium hydride (LiAlH₄) in diethyl ether or THF6-(4-pentyloxyphenyl)hexane-1,6-diolReduction of both the ketone and the ester to alcohols.

Reductive Amination: This one-pot reaction converts the ketone into a secondary or tertiary amine. The process involves the in-situ formation of an imine or enamine, which is then reduced. This strategy is highly valuable for introducing nitrogen-containing functional groups. Reductive amination can be performed with a variety of primary and secondary amines in the presence of a suitable reducing agent.

Reactant Reagent Product Class
Primary Amine (e.g., methylamine)Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)N-alkyl-6-amino-6-(4-pentyloxyphenyl)hexanoate derivatives
Secondary Amine (e.g., dimethylamine)Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)N,N-dialkyl-6-amino-6-(4-pentyloxyphenyl)hexanoate derivatives

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Wittig Reagent Product Alkene Geometry
Methylenetriphenylphosphorane (Ph₃P=CH₂)Ethyl 6-(4-pentyloxyphenyl)hept-6-enoateTerminal alkene
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)Diethyl 2-(1-(4-pentyloxyphenyl)hexylidene)malonate derivative(E)-alkene favored

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene compound, catalyzed by a weak base. It is a versatile method for forming new carbon-carbon bonds and synthesizing substituted alkenes.

Active Methylene Compound Catalyst Product Class
MalononitrilePiperidine or PyrrolidineDicyano-substituted alkene derivatives
Ethyl cyanoacetatePiperidine or PyrrolidineCyanoacrylate derivatives

The terminal ethyl ester provides another handle for structural diversification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Basic hydrolysis (saponification) followed by acidification is a common method.

Reaction Conditions Product
HydrolysisAqueous NaOH or KOH, followed by H₃O⁺ workup6-oxo-6-(4-pentyloxyphenyl)hexanoic acid

Transesterification: The ethyl ester can be converted to other alkyl esters by reaction with a different alcohol in the presence of an acid or base catalyst. This is useful for modifying the solubility and other physicochemical properties of the molecule.

Alcohol Catalyst Product
MethanolSulfuric acid or Sodium methoxideMthis compound
Benzyl alcoholSulfuric acid or Sodium benzoxideBenzyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate

Amidation: Reaction with primary or secondary amines can convert the ester into the corresponding amide. This reaction often requires elevated temperatures or the use of activating agents.

Amine Conditions Product Class
AmmoniaHeat6-oxo-6-(4-pentyloxyphenyl)hexanamide
Primary or Secondary AmineHeat or Lewis acid catalysisN-substituted or N,N-disubstituted 6-oxo-6-(4-pentyloxyphenyl)hexanamides

While the ketone and ester are the most reactive sites, the aromatic ring and its pentyloxy substituent can also be modified, typically through electrophilic aromatic substitution. The pentyloxy group is an ortho, para-directing activator.

Electrophilic Aromatic Substitution:

Reaction Reagents Expected Major Products
NitrationHNO₃, H₂SO₄Ethyl 6-(2-nitro-4-pentyloxyphenyl)-6-oxohexanoate and Ethyl 6-(3-nitro-4-pentyloxyphenyl)-6-oxohexanoate
HalogenationBr₂, FeBr₃Ethyl 6-(2-bromo-4-pentyloxyphenyl)-6-oxohexanoate and Ethyl 6-(3-bromo-4-pentyloxyphenyl)-6-oxohexanoate
Friedel-Crafts AcylationAcyl chloride, AlCl₃Ortho and meta acylated derivatives

Ether Cleavage: The pentyloxy ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI to yield the corresponding phenol (B47542).

Spectroscopic Characterization and Structural Elucidation of Ethyl 6 Oxo 6 4 Pentyloxyphenyl Hexanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Integration

The ¹H NMR spectrum of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Ar-H (ortho to COR) 7.9 d 8.5 2H
Ar-H (ortho to O-pentyl) 6.9 d 8.5 2H
O-CH₂ (ethyl) 4.1 q 7.1 2H
O-CH₂ (pentyl) 4.0 t 6.5 2H
CO-CH₂ 3.0 t 7.2 2H
Ester-α-CH₂ 2.3 t 7.2 2H
Pentyl-CH₂ 1.8 p 6.8 2H
Alkyl-CH₂ 1.7 p 7.2 2H
Pentyl-CH₂ 1.4 m - 4H
CH₃ (ethyl) 1.2 t 7.1 3H

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis: Identification of Carbon Environments

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ketone) 198
C=O (Ester) 173
Ar-C (quaternary, attached to O-pentyl) 163
Ar-C (quaternary, attached to COR) 130
Ar-CH (ortho to COR) 130
Ar-CH (ortho to O-pentyl) 114
O-CH₂ (ethyl) 61
O-CH₂ (pentyl) 68
CO-CH₂ 38
Ester-α-CH₂ 34
Alkyl-CH₂ 29
Alkyl-CH₂ 24
Pentyl-CH₂ 28
Pentyl-CH₂ 22
CH₃ (ethyl) 14

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, it would show a correlation between the ethyl group's -CH₂- and -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and piecing together the entire molecular skeleton. For example, correlations would be expected between the aromatic protons and the ketone carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Identification of Ester Carbonyl Stretching Frequencies

The IR spectrum of this compound would show a characteristic strong absorption band for the ester carbonyl (C=O) group. For an aliphatic ester, this stretching vibration is typically observed in the range of 1750-1735 cm⁻¹.

Characterization of Ketone Carbonyl Stretching Frequencies

A second strong absorption band would be present for the ketone carbonyl group. For an aryl ketone, this stretching frequency is expected in the region of 1690-1670 cm⁻¹. The conjugation of the ketone with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.

Predicted IR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ester) 1750-1735 Strong
C=O (Ketone) 1690-1670 Strong
C-O (Ester) 1300-1000 Strong
C-H (sp³ aliphatic) 3000-2850 Medium-Strong
C-H (aromatic) 3100-3000 Medium

Note: This is a predicted data table. Actual experimental values may vary.

Analysis of C-O Ether Stretches and Aromatic Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key structural components: the aryl alkyl ether linkage, the aromatic ring, and the ester group.

The pentyloxy group attached to the phenyl ring constitutes an aryl alkyl ether. This functional group typically displays two distinct C-O stretching bands. blogspot.comspectroscopyonline.com An intense, asymmetric stretching vibration is expected to appear in the region of 1260-1230 cm⁻¹, while a symmetric stretching band is anticipated around 1050-1010 cm⁻¹. spectroscopyonline.comyoutube.com These absorptions are characteristic of the Ar-O-C linkage.

The aromatic nature of the 1,4-disubstituted benzene (B151609) ring gives rise to several specific vibrations. These include C=C in-ring stretching vibrations, which are typically observed as a pair of bands in the 1610-1580 cm⁻¹ and 1510-1450 cm⁻¹ regions. Additionally, C-H "out-of-plane" bending vibrations are highly characteristic of the substitution pattern on the aromatic ring. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-810 cm⁻¹ range.

The compound also contains an ethyl ester group, which has its own characteristic C-O stretching vibrations. These typically appear as two bands, one stronger and broader than the other, in the 1300-1000 cm⁻¹ region, potentially overlapping with the ether stretches. researchgate.net

Interactive Table 1: Expected Infrared Absorption Bands for Key Functional Groups

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric C-O-C StretchAryl Alkyl Ether1260 - 1230Strong
Symmetric C-O-C StretchAryl Alkyl Ether1050 - 1010Medium
C=C In-Ring StretchAromatic Ring1610 - 1580Medium
C=C In-Ring StretchAromatic Ring1510 - 1450Medium
C-H Out-of-Plane Bend1,4-Disubstituted Ring850 - 810Strong
C-O StretchEthyl Ester1300 - 1000Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information based on its fragmentation pattern.

The molecular formula for this compound is C₁₉H₂₈O₄. Based on this formula, the nominal molecular weight is 320.43 g/mol . sigmaaldrich.comsigmaaldrich.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

High-Resolution Mass Spectrometry (HRMS) provides a highly precise measurement of a molecule's mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental composition. The calculated exact mass for C₁₉H₂₈O₄ is 320.1988 Da. Experimental confirmation of this value by HRMS would serve as definitive proof of the compound's molecular formula.

The fragmentation of the molecular ion in the mass spectrometer provides a molecular fingerprint that helps to confirm the compound's structure. The fragmentation pattern of this compound is directed by its functional groups: the aromatic ketone, the ether, and the ethyl ester.

A primary and highly characteristic fragmentation pathway for aromatic ketones is the α-cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. libretexts.org This cleavage results in the formation of a stable, resonance-stabilized acylium ion. For this molecule, this would correspond to the [CH₃(CH₂)₄OC₆H₄CO]⁺ fragment. Other significant fragmentations would arise from cleavages within the hexanoate (B1226103) chain, the pentyloxy group, and the ethyl ester moiety. nih.gov

Interactive Table 2: Plausible Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
320[C₁₉H₂₈O₄]⁺Molecular Ion (M⁺)
275[C₁₇H₂₃O₃]⁺Loss of ethoxy radical (•OCH₂CH₃) from the ester
205[C₁₂H₁₃O₂]⁺α-cleavage forming the 4-pentyloxybenzoyl acylium ion
135[C₇H₇O₂]⁺Cleavage of the pentyl group from the acylium ion
121[C₇H₅O₂]⁺Benzylic cleavage with loss of the pentyl chain
71[C₅H₁₁]⁺Pentyl cation from ether cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for characterizing molecules containing chromophores, which are the parts of a molecule responsible for its color, or more broadly, its UV-Vis absorption.

The primary chromophore in this compound is the 4-pentyloxybenzoyl system. This system consists of a benzene ring conjugated with a carbonyl group (C=O), which creates an extended π-electron system. Such aromatic ketone systems typically exhibit two characteristic absorption bands. researchgate.net

π → π* Transition: This is a high-intensity absorption resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For acetophenone (B1666503) (a similar chromophore without the alkoxy group), this band appears around 244 nm. researchgate.net The pentyloxy group at the para position acts as an auxochrome, an electron-donating group that extends the conjugation and typically causes a bathochromic (red) shift to a longer wavelength.

n → π* Transition: This is a lower-intensity absorption corresponding to the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is typically observed at longer wavelengths, often in the 300-330 nm range for aromatic ketones.

The analysis of these absorption bands in the UV-Vis spectrum confirms the presence of the conjugated aromatic ketone system within the molecule.

Interactive Table 3: Expected UV-Vis Absorption Bands

Electronic TransitionChromophore SystemExpected λₘₐₓ (nm)Intensity (Molar Absorptivity, ε)
π → πConjugated Aromatic Ketone~ 250 - 280High
n → πCarbonyl Group (C=O)~ 300 - 330Low

Theoretical and Computational Investigations of Ethyl 6 Oxo 6 4 Pentyloxyphenyl Hexanoate

Quantum Chemical Calculations for Geometric Optimization and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic properties of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate. mdpi.com The process of geometric optimization involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. youtube.com For a molecule of this complexity, a common approach would involve the use of a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. materialsciencejournal.org

Table 1: Representative Geometric Parameters of this compound (Hypothetical Data)

ParameterValue
C=O (keto) bond length1.22 Å
C=O (ester) bond length1.21 Å
Phenyl C-C bond lengths1.39 - 1.41 Å
C-O-C (ether) bond angle118.5°
C-C-C (hexanoate chain) bond angles112 - 114°

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a powerful tool within computational chemistry for predicting the reactivity of molecules. youtube.comwikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is likely to be localized on the electron-rich pentyloxyphenyl ring, while the LUMO would be expected to be centered on the electrophilic carbonyl groups of the keto and ester functions. Based on the energies of these orbitals, various reactivity indices can be calculated, such as electrophilicity (ω) and nucleophilicity (N), which provide a quantitative measure of the molecule's reactivity. mdpi.com These indices are valuable for predicting how the molecule will interact with other reagents. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices (Hypothetical Data)

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-1.75
HOMO-LUMO Gap5.10
Electrophilicity Index (ω)2.15
Nucleophilicity Index (N)2.95

Computational Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can be used to interpret and verify experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Visible absorption spectra. materialsciencejournal.org For this compound, these calculations would likely predict electronic transitions involving the aromatic chromophore, which would be useful in understanding its photophysical properties.

Vibrational frequencies corresponding to Infrared (IR) spectroscopy can also be calculated using DFT. researchgate.net These calculations can help in the assignment of experimental IR bands to specific molecular vibrations, such as the characteristic stretches of the keto and ester carbonyl groups, the C-O stretches of the ether and ester, and the vibrations of the aromatic ring. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of ¹H and ¹³C NMR spectra, providing a theoretical basis for the assignment of signals to specific atoms within the molecule. materialsciencejournal.org

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

Spectroscopic TechniqueParameterCalculated ValueHypothetical Experimental Value
UV-Visλmax275 nm278 nm
IRν(C=O, keto)1680 cm⁻¹1685 cm⁻¹
IRν(C=O, ester)1730 cm⁻¹1735 cm⁻¹
¹³C NMRδ(C=O, keto)198.5 ppm199.2 ppm
¹³C NMRδ(C=O, ester)172.8 ppm173.1 ppm

Molecular Dynamics Simulations for Conformational Landscape Exploration

While quantum chemical calculations provide information on a static, minimum-energy structure, molecular dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of a molecule over time. mdpi.com For a flexible molecule like this compound, with its rotatable bonds in the hexanoate (B1226103) and pentyloxy chains, MD simulations can reveal the range of accessible conformations in different environments, such as in a solvent or in the gas phase.

Mechanistic Studies of Key Synthetic Transformations and Chemical Reactions

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. mdpi.com For this compound, this could involve studying its synthesis, for instance, via a Friedel-Crafts acylation reaction. mdpi.com DFT calculations can be used to map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. youtube.com This allows for the determination of activation energies, which can explain the feasibility and rate of a reaction. youtube.com

Furthermore, the reactivity of the compound itself can be studied computationally. For example, the mechanism of the reduction of the ketone group could be investigated. youtube.com Such studies would involve modeling the interaction of the keto-ester with a reducing agent and calculating the energy profile for the reaction. youtube.com These mechanistic insights can help in optimizing reaction conditions and in designing new synthetic routes. researchgate.net

Advanced Academic Research Applications and Future Perspectives

Role as a Synthetic Building Block and Chemical Intermediate

The chemical structure of Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, featuring both a ketone and an ester functional group, designates it as a keto-ester. Such compounds are well-established as pivotal intermediates in organic synthesis due to the reactivity of these functional groups, which allows for a wide array of chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

The true value of this compound as a synthetic tool lies in its capacity to serve as a precursor for more intricate molecular structures. The ketone and ester functionalities can be selectively or sequentially targeted to build molecular complexity.

For instance, the ketone's carbonyl group is susceptible to nucleophilic attack, enabling reactions such as:

Grignard and Organolithium Reactions: Introduction of a wide variety of organic substituents.

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion of the carbonyl group into a carbon-carbon double bond.

Reductions: Transformation into a secondary alcohol, which can then be used in subsequent reactions.

The ester group, on the other hand, can undergo:

Hydrolysis: Conversion to the corresponding carboxylic acid, which is a versatile functional group for further modifications, such as amide bond formation.

Transesterification: Alteration of the ester group by reaction with different alcohols.

Reduction: Transformation into a primary alcohol.

Claisen Condensation: Reaction at the alpha-carbon to form new carbon-carbon bonds.

This dual reactivity allows for a programmed, stepwise synthesis of complex target molecules, where this compound provides a significant portion of the final molecular framework.

Scaffold for Investigating Structure-Activity Relationships of Analogous Compounds

The defined structure of this compound makes it an excellent scaffold for systematic chemical modifications to probe structure-activity relationships (SAR). In medicinal chemistry and materials science, understanding how small changes in a molecule's structure affect its properties is crucial.

By systematically altering different parts of the molecule, researchers can gain insights into the molecular features responsible for a desired activity or property. Key modifications could include:

Varying the length of the alkoxy chain (pentyloxy group): This can influence properties such as solubility, crystallinity, and, in the context of liquid crystals, the stability and type of mesophase.

Modifying the alkyl chain of the hexanoate (B1226103): Altering the length or introducing branching can impact the molecule's flexibility and packing in the solid state.

Substituting the aromatic ring: Introducing different functional groups on the phenyl ring can modulate its electronic properties and intermolecular interactions.

These focused modifications allow for the development of a library of analogous compounds, which can then be screened for improved performance in a specific application, providing valuable data for the rational design of new molecules.

Exploration in Organic Materials Science Research

The molecular design of this compound, featuring a rigid aromatic core and a flexible aliphatic chain, is characteristic of molecules known as mesogens, which are the fundamental units of liquid crystals.

Design and Synthesis of Precursors for Functional Organic Materials

This compound can be envisioned as a precursor for various functional organic materials. For example, the terminal ester could be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to a surface or to polymerize it into a side-chain polymer. Such polymers may exhibit interesting optical or electronic properties. The aromatic core and the flexible chains are key components that can lead to self-assembly into ordered structures, a critical aspect for the development of organic electronics and sensors.

Investigation of Molecular Architecture for Tunable Properties

The specific architecture of this compound, with its rod-like shape, is a key determinant of its potential material properties. In the context of liquid crystals, the pentyloxy chain provides the necessary flexibility, while the phenyl ring contributes to the anisotropic intermolecular interactions that favor the formation of liquid crystalline phases.

By synthesizing a homologous series of compounds with varying alkoxy chain lengths, researchers can systematically study how this parameter affects the temperature range and type of liquid crystalline phases (e.g., nematic, smectic). This ability to tune the material's properties through precise molecular design is a cornerstone of modern materials science. The study of such compounds contributes to a deeper understanding of the relationship between molecular structure and macroscopic material behavior. For instance, research on compounds containing 4-pentyloxyphenyl groups has shown their utility in creating liquid crystal materials doi.orgvanderbilt.eduacs.orgtandfonline.comtandfonline.com.

Considerations in Bioorganic Chemistry and Chemical Biology

While direct biological applications of this compound have not been extensively reported, its structural motifs are present in molecules of biological interest. The keto-ester functionality is a common feature in various natural products and metabolic intermediates.

The long lipophilic tail provided by the pentyloxy and hexanoate groups suggests that the molecule could interact with biological membranes or hydrophobic pockets of proteins. Future research could explore the potential for this class of compounds to act as enzyme inhibitors or signaling molecules, leveraging the reactive keto-ester group for covalent modification of biological targets or the aryl moiety for specific non-covalent interactions. The modular nature of its synthesis would allow for the creation of derivatives to probe interactions with specific biological systems.

Enzymatic Transformations Involving Related Hexanoate Motifs

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, enabling highly selective transformations under mild conditions. The hexanoate motif, particularly with a ketone functionality as seen in the target molecule, is amenable to various enzyme-catalyzed reactions. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly relevant for the asymmetric reduction of the prochiral ketone group to produce chiral secondary alcohols, which are valuable synthons in the pharmaceutical industry. georgiasouthern.edu

Research into the bioreduction of aromatic ketones has demonstrated the efficacy of whole-cell biocatalysts, such as E. coli and various plant-based enzymes, in achieving high enantioselectivity. researchgate.netresearchgate.net For instance, enzymes can selectively reduce a ketone to either the (R)- or (S)-alcohol, a transformation that is challenging to achieve with conventional chemical reductants without complex chiral auxiliaries or catalysts. wikipedia.org The table below summarizes representative enzymatic reductions of aromatic ketones, illustrating the potential for creating chiral analogues of this compound.

Table 1: Examples of Enzymatic Reduction of Aromatic Ketones

Enzyme Source Substrate Product Enantiomeric Excess (ee)
Lactobacillus paracasei 1-Tetralone (S)-1-Tetralol >99%
Bauhinia variegata seeds Acetophenone (B1666503) (R)-1-Phenylethanol >99%
Engineered KRED in E. coli β-keto nitriles Chiral β-hydroxy nitriles >99%

Furthermore, enzymes like lipases and esterases could be employed for the selective hydrolysis of the ethyl ester group. This enzymatic activity is foundational in dynamic kinetic resolution processes, where one enantiomer of a racemic mixture is selectively transformed, allowing for the high-yield synthesis of a single-enantiomer product. Another class of enzymes, such as the 3-keto-5-aminohexanoate cleavage enzyme, demonstrates the potential for enzymatic cleavage at the β-carbon position in related structures, suggesting that enzymes could be discovered or engineered to perform novel transformations on δ-keto esters like the title compound. nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. mskcc.org The structure of this compound serves as a viable backbone for the design of such probes. By modifying the molecule to include reporter groups (e.g., fluorophores, biotin) or reactive moieties, researchers can create tools to study enzyme activity, protein-protein interactions, or cellular signaling pathways.

The β-keto ester functionality is a known pharmacophore that can be leveraged for specific biological targets. Recent studies have focused on designing β-keto ester analogues of bacterial quorum sensing molecules to act as antibacterial agents. researchgate.net This suggests that a modified version of a δ-keto ester like this compound could be developed as a chemical probe to investigate or inhibit bacterial communication.

The ketone group itself can be a target for creating reversible covalent inhibitors, a strategy used to enhance compound potency. stemcell.com By designing ketone-based functionalities capable of forming reversible adducts with specific protein residues, highly potent and selective probes can be developed. The long aliphatic and pentyloxy chains of the target molecule provide lipophilicity, which can be tuned to optimize cell permeability and target engagement within a biological system.

Innovative Methodologies in Chemical Synthesis

The synthesis of complex molecules like this compound is a field of continuous innovation, driven by the need for greater efficiency, selectivity, sustainability, and automation.

Catalyst Development for Selective Transformations

A key challenge in synthesizing or modifying molecules with multiple functional groups is achieving selectivity. For this compound, this involves selectively transforming the ketone without affecting the ester, or vice versa.

Catalytic enantioselective reduction of the ketone is a well-established field, with oxazaborolidine catalysts (CBS reduction) and transition metal catalysts (e.g., Ruthenium-BINAP) being prominent examples. wikipedia.orgmdpi.com These catalysts, used in conjunction with reducing agents like boranes or H₂, can produce chiral alcohols with high enantiomeric excess. wikipedia.org Conversely, recent advances in borane (B79455) catalysis have enabled the highly selective partial hydrosilylation of esters to aldehydes, a method that could be applied to the ester group while leaving the ketone untouched. acs.org

Furthermore, innovative oxidative methods are being developed. For instance, copper-catalyzed aerobic oxidation can achieve the cleavage of a C(CO)–C(alkyl) bond in ketones to directly form esters. acs.org Such a transformation could potentially be used to synthesize the target molecule from a precursor containing a longer alkyl chain. The ongoing development of catalysts for C-H activation is also unlocking new ways to functionalize previously inert positions on ketone and ester molecules, paving the way for novel derivatives. sciencedaily.combioengineer.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, reproducibility, scalability, and process control. beilstein-journals.orgnih.gov The synthesis of aromatic ketones, key intermediates for the target compound, has been successfully demonstrated in flow systems using heterogeneous catalysts like metal-doped zeolites. researchgate.net

Multi-step syntheses that are cumbersome in batch processing can be streamlined in a "telescoped" flow setup. zenodo.org For the synthesis of this compound, a flow platform could integrate the initial Friedel-Crafts acylation to form the aromatic ketone, followed by subsequent reaction steps in a continuous sequence. acs.org This approach minimizes manual handling, reduces reaction times, and allows for efficient optimization of reaction conditions through automated platforms. beilstein-journals.org The superior heat and mass transfer in microreactors can lead to higher yields and selectivities compared to batch reactions. nih.gov

Green Chemistry Approaches for Sustainable Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For a molecule like this compound, this involves using sustainable starting materials, avoiding hazardous reagents, and minimizing waste.

One key area is the development of green esterification methods. Traditional Fischer esterification often requires strong acids and high temperatures. Greener alternatives include using solid acid catalysts like dried Dowex H+ resin, which is reusable and effective under mild conditions. acs.orgnih.gov Another novel approach is esterification via aerosolization, which can achieve high yields without the need for any catalyst or external heating. digitellinc.com

Biocatalysis, as discussed in section 6.3.1, is a cornerstone of green chemistry. Using enzymes to produce esters or perform selective reductions eliminates the need for heavy metal catalysts and often allows reactions to be run in aqueous media. wur.nl The development of catalysts that use molecular oxygen from the air as the oxidant, with water as the only byproduct, represents a significant step towards more sustainable chemical production. labmanager.com These green approaches are crucial for the future of chemical manufacturing, ensuring that the production of valuable compounds is both economically viable and environmentally responsible.

Conclusion and Outlook for Future Research

Summary of Current Knowledge and Research Gaps

Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate is a specific organic compound with the linear formula C19H28O4 and a molecular weight of 320.43 g/mol . sigmaaldrich.comsigmaaldrich.com Its chemical structure is defined by an ethyl hexanoate (B1226103) chain where the sixth carbon is part of a ketone group, which is attached to a phenyl ring substituted with a pentyloxy group at the para position. sigmaaldrich.comsigmaaldrich.com The compound is known primarily through its availability from chemical suppliers, where it is sold with a purity of around 97%. sigmaaldrich.comsigmaaldrich.com

Current knowledge is largely confined to its basic identification and synthesis. While detailed synthetic procedures are not extensively published in peer-reviewed literature, its structure suggests it is likely synthesized via a Friedel-Crafts acylation reaction. This common organic reaction would involve reacting a derivative of hexanoic acid (like adipic acid monomethyl ester chloride) with pentyloxybenzene in the presence of a Lewis acid catalyst.

A significant gap in the current body of knowledge exists concerning this compound's physical, chemical, and biological properties. There is a notable lack of published data on its reactivity, spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry), and physicochemical properties such as melting point, boiling point, and solubility. Furthermore, the potential applications and biological activity of this compound are entirely unexplored in publicly accessible scientific literature. Its role as a potential intermediate in the synthesis of more complex molecules or its utility in materials science or medicinal chemistry has not been investigated.

Identification of Promising Avenues for Continued Investigation

The existing knowledge gaps highlight several promising avenues for future research. A foundational area of investigation would be the full characterization of the compound. This includes:

Detailed Synthesis and Optimization: Publishing a detailed, optimized, and scalable synthetic route would be the first step for enabling further research.

Spectroscopic Analysis: Comprehensive analysis using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry would confirm its structure and provide reference data for future studies.

Physicochemical Profiling: Determining key physical properties like melting point, boiling point, and solubility in various solvents is essential for any practical application.

A highly promising area for continued investigation is its potential in medicinal chemistry. Structurally related compounds, such as 6-oxo-4-phenyl-hexanoic acid derivatives, have been investigated as inverse agonists for the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt), a therapeutic target for immune diseases. researchgate.net This suggests that this compound could serve as a scaffold or starting material for developing new modulators of nuclear receptors or other biological targets. Screening the compound against a panel of biological targets could uncover previously unknown activities.

Another avenue for research is its application in materials science. The presence of a relatively long alkyl chain (pentyloxy group) and a rigid phenyl group suggests that derivatives of this compound might exhibit liquid crystalline properties. Synthesizing a series of related molecules with varying chain lengths could lead to the development of new materials with specific thermal or optical properties.

Potential Impact on Related Fields of Chemical Science

Future research into this compound could have a significant impact on several fields of chemical science.

In Medicinal Chemistry , if the compound or its derivatives show significant biological activity, it could open up a new chemical space for drug discovery. For example, if it demonstrates efficacy as a RORγt inverse agonist, it could lead to the development of novel treatments for autoimmune diseases. researchgate.net The core structure could become a valuable pharmacophore for designing new ligands for various biological targets.

In Organic Synthesis , the development of synthetic routes utilizing this compound as an intermediate could be impactful. The ketone and ester functional groups are versatile handles for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. This could provide synthetic chemists with a new building block for creating novel molecules.

In Materials Science , the exploration of its potential liquid crystalline properties could contribute to the development of new functional materials. Liquid crystals are integral to display technologies (LCDs) and have applications in sensors and optical devices. Discovering a new class of liquid crystals based on this molecular scaffold would be a valuable addition to the field.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-oxo-6-(4-pentyloxyphenyl)hexanoate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via Friedel-Crafts acylation or esterification. Key steps include:

  • Oxidation : Use KMnO₄ or CrO₃ to oxidize intermediates (e.g., hexanoic acid derivatives) .
  • Esterification : Ethanol is reacted with activated acyl chlorides under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Optimization : Temperature (60–80°C) and solvent polarity (DMF or THF) significantly affect reaction rates and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • FTIR : Identifies ester C=O stretches (~1730 cm⁻¹) and ketone groups (~1680 cm⁻¹) .
  • NMR : ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and ester ethyl groups (δ 1.2–4.2 ppm). ¹³C NMR resolves carbonyl carbons (~170–200 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 318.4 g/mol) and fragmentation patterns .

Q. What are the primary chemical reactions involving this ester, and how are they monitored?

  • Methodology :

  • Reduction : NaBH₄ reduces the ketone to a secondary alcohol, tracked via TLC or HPLC .
  • Hydrolysis : Basic (NaOH) or acidic (H₂SO₄) conditions cleave the ester to carboxylic acid; progress is quantified by titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for acylation efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to minimize side reactions .
  • Continuous Flow Reactors : Enhance heat/mass transfer for improved reproducibility and scalability .

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., replacing pentyloxy with trifluoromethyl or morpholine groups) and test in vitro:
  • Antitumor Activity : MCF-7 cell viability assays (IC₅₀ comparison) .
  • Anti-inflammatory Effects : COX-2 inhibition assays .
  • Computational Modeling : Use QSAR to predict bioactivity based on substituent electronic/steric properties .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell passage number, serum concentration) .
  • Metabolic Stability Tests : Evaluate compound degradation in cell media via LC-MS to rule out artifactual results .

Q. What computational tools are suitable for predicting reactivity or docking interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2 or estrogen receptors) .

Q. What strategies mitigate purification challenges caused by byproducts?

  • Methodology :

  • Column Chromatography : Optimize mobile phases (e.g., hexane:ethyl acetate gradients) to separate esters from alcohols/acids .
  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.